molecular formula C11H20N4O2 B14138668 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate CAS No. 236406-17-0

1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate

Cat. No.: B14138668
CAS No.: 236406-17-0
M. Wt: 240.30 g/mol
InChI Key: WRKIJZWUSDHOPS-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an azido group, a piperidine ring, and a tert-butyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction using sodium azide.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.

    Substitution: Sodium azide is commonly used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylethyl 4-(aminomethyl)-1-piperidinecarboxylate: Similar structure but with an aminomethyl group instead of an azido group.

    1,1-Dimethylethyl 4-cyano-1-piperidinecarboxylate: Contains a cyano group instead of an azido group.

    1,1-Dimethylethyl 4-hydroxy-1-piperidinecarboxylate: Features a hydroxy group in place of the azido group.

Uniqueness

1,1-Dimethylethyl 4-azido-4-methyl-1-piperidinecarboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for specific reactions such as click chemistry, making this compound valuable in various research fields.

Properties

CAS No.

236406-17-0

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl 4-azido-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C11H20N4O2/c1-10(2,3)17-9(16)15-7-5-11(4,6-8-15)13-14-12/h5-8H2,1-4H3

InChI Key

WRKIJZWUSDHOPS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N=[N+]=[N-]

Origin of Product

United States

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